2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one
Overview
Description
2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one is a heterocyclic compound that features a fused ring system comprising a thieno and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thieno[3,4-c]furan-1,3-dione with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno or pyrrole rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno or pyrrole derivatives.
Substitution: Halogenated thieno or pyrrole compounds.
Scientific Research Applications
2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic photovoltaic cells and organic light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents targeting various diseases.
Material Science: Employed in the design of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]pyrrole: A similar compound used in organic electronics with comparable structural features.
Thieno[3,4-c]pyrrole-4,6-dione: Another related compound with applications in photovoltaic materials.
Uniqueness
2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one is unique due to its cyclopropyl substituent, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing materials with specific characteristics and for exploring new therapeutic avenues.
Properties
IUPAC Name |
2-cyclopropyl-4,5-dihydrothieno[2,3-c]pyrrol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-9-8-6(4-10-9)3-7(12-8)5-1-2-5/h3,5H,1-2,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZSJAIHGGXER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(S2)C(=O)NC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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